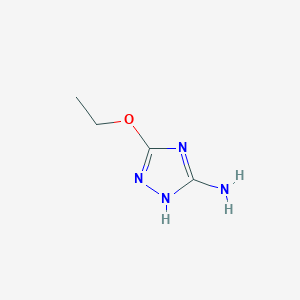![molecular formula C7H11ClN2OS B2603701 5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole CAS No. 1421602-63-2](/img/structure/B2603701.png)
5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole is a chemical compound that has been the focus of extensive scientific research due to its potential applications in various fields. This compound is a member of the oxadiazole family of compounds, which have been found to exhibit a wide range of biological activities. In
Applications De Recherche Scientifique
Biomass Conversion to Value-Added Chemicals
The compound 5-(Chloromethyl)furfural (CMF), a derivative of the mentioned oxadiazole, is a versatile platform molecule that can be obtained from raw biomass . It serves as a precursor for the production of 5-(Hydroxymethyl)furfural (HMF) , which is a key intermediate in the synthesis of a variety of value-added chemicals. HMF can be further processed into 2,5-Bis(Hydroxymethyl)furan (BHMF) , a monomer for manufacturing plastics such as polyurethanes, epoxy resins, and polyesters .
Development of Biobased Synthetic Colorants
Research has explored the use of CMF-derived nucleophiles for the synthesis of biobased synthetic colorants . These colorants range from yellow to red and are developed from CMF-derived esters, which are deprotonated to function as furylogous enolates. The resulting compounds have potential applications in the textile and dye industries, offering a sustainable alternative to traditional synthetic dyes .
Catalysis and Green Chemistry
CMF and its derivatives are being investigated for their role in catalytic processes. The transformation of CMF into HMF and subsequently into BHMF is facilitated by catalytic hydrogenation . This process exemplifies the principles of green chemistry by utilizing renewable resources and minimizing the formation of hazardous by-products.
Polymer Industry
The conversion of CMF to BHMF opens up opportunities for its use in the polymer industry. BHMF can be polymerized to create various types of plastics, offering a biobased alternative to petroleum-derived plastics. This application is significant in the context of environmental sustainability and reducing reliance on fossil fuels .
Chemical Feedstock for Versatile Applications
CMF, as a potential feedstock, is being considered for a wide range of chemical applications. Its ability to be sourced from inexpensive raw biomass makes it an attractive option for producing various chemicals at a lower cost and with a reduced environmental footprint .
Continuous Hydrogenation Processes
The continuous hydrogenation of HMF to BHMF using CMF as a source has been demonstrated to be effective. This process is important for the large-scale production of BHMF, which can then be used in the creation of bioplastics .
Propriétés
IUPAC Name |
5-(chloromethyl)-3-(1-ethylsulfanylethyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11ClN2OS/c1-3-12-5(2)7-9-6(4-8)11-10-7/h5H,3-4H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDHBYUKLXUKRRI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCSC(C)C1=NOC(=N1)CCl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(Chloromethyl)-3-[1-(ethylsulfanyl)ethyl]-1,2,4-oxadiazole | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-({6-[(2-chlorophenyl)methyl]-1-ethyl-3-methyl-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(2-ethylphenyl)acetamide](/img/structure/B2603620.png)

![1-(1-Bicyclo[2.2.1]heptanyl)ethanamine;hydrochloride](/img/structure/B2603623.png)


![[4-[(E)-2-cyano-3-(3,5-dichloroanilino)-3-oxoprop-1-enyl]phenyl] 4-methoxybenzoate](/img/structure/B2603630.png)

![2-[(Dimethylamino)methylene]-3-(2-furyl)-3-oxo-propanenitrile](/img/structure/B2603632.png)

![N-[(2-Methyl-5-thiophen-2-ylpyrazol-3-yl)methyl]adamantane-1-carboxamide](/img/structure/B2603635.png)

![tert-Butyl 2-cyclopropyl-4-oxo-1,3,8-triazaspiro[4.5]dec-1-ene-8-carboxylate](/img/structure/B2603638.png)
![5-[5-(3,4-dimethylphenyl)-1,2,4-oxadiazol-3-yl]-1-(3-oxo-3-pyrrolidin-1-ylpropyl)-1H-1,2,3-benzotriazole](/img/structure/B2603639.png)
